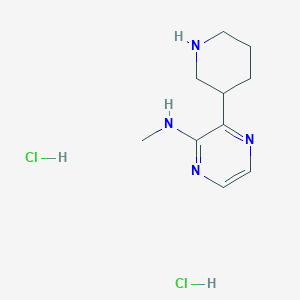
N-Methyl-3-(piperidin-3-yl)pyrazin-2-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-3-(piperidin-3-yl)pyrazin-2-amine dihydrochloride is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a pyrazine ring substituted with a piperidine moiety and an N-methyl group. It is commonly used in various scientific research applications due to its potential biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(piperidin-3-yl)pyrazin-2-amine dihydrochloride typically involves the following steps:
Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Aza-Michael addition: The key step includes the aza-Michael addition between diamine and in situ generated sulfonium salt.
Deprotection and cyclization: The protected piperazines are then deprotected and subjected to selective intramolecular cyclization to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-3-(piperidin-3-yl)pyrazin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated reagents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
N-Methyl-3-(piperidin-3-yl)pyrazin-2-amine dihydrochloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-Methyl-3-(piperidin-3-yl)pyrazin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-3-yl)pyrazin-2-amine: A similar compound with a pyridine ring instead of a piperidine moiety.
Substituted piperazines: Compounds with various substituents on the piperazine ring, exhibiting different biological activities.
Uniqueness
N-Methyl-3-(piperidin-3-yl)pyrazin-2-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazine ring with a piperidine moiety and an N-methyl group makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C10H18Cl2N4 |
|---|---|
Peso molecular |
265.18 g/mol |
Nombre IUPAC |
N-methyl-3-piperidin-3-ylpyrazin-2-amine;dihydrochloride |
InChI |
InChI=1S/C10H16N4.2ClH/c1-11-10-9(13-5-6-14-10)8-3-2-4-12-7-8;;/h5-6,8,12H,2-4,7H2,1H3,(H,11,14);2*1H |
Clave InChI |
LSTVIJRUMBZGLC-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC=CN=C1C2CCCNC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


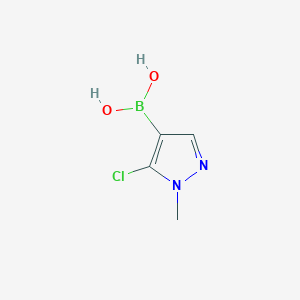
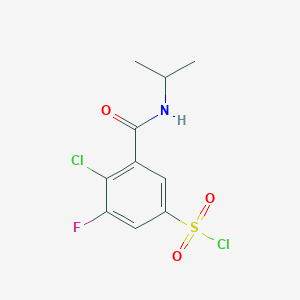

![(3AS,8aR)-2-(4-phenyl-1,10-phenanthrolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12817222.png)
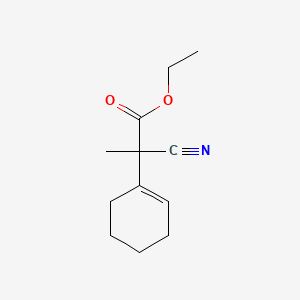

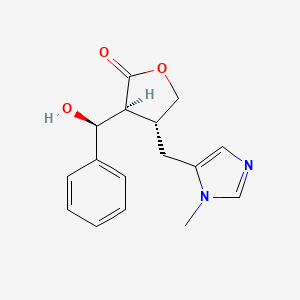

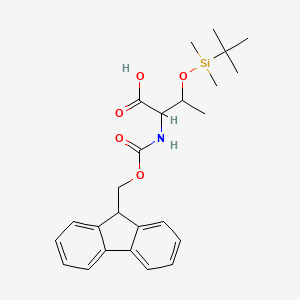
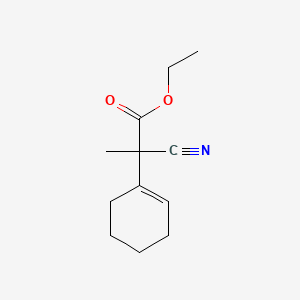
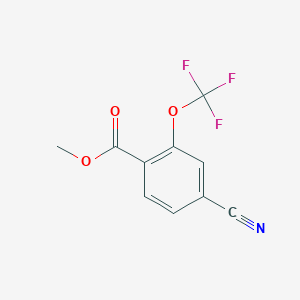
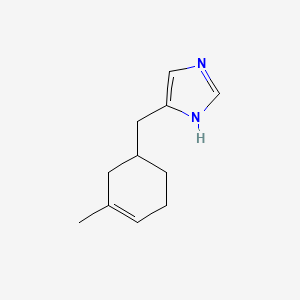
![3-Bromo-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B12817267.png)

